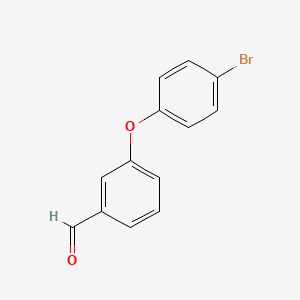

3-(4-Bromophenoxy)benzaldehyde

Description

Contextualization within the Class of Brominated Diaryl Ethers and Aromatic Aldehydes

3-(4-Bromophenoxy)benzaldehyde is a molecule that belongs to two important classes of organic compounds: brominated diaryl ethers and aromatic aldehydes. Diaryl ethers are characterized by an ether linkage connecting two aromatic rings. The presence of a bromine atom on one of these rings categorizes it as a brominated diaryl ether. Bromine, a halogen, is an effective radical trap, and its inclusion in compounds can enhance flame retardant properties. diva-portal.org

Simultaneously, the presence of a formyl group (-CHO) attached to the other aromatic ring places it in the family of aromatic aldehydes. cymitquimica.comontosight.ai The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations, making it a crucial component in organic synthesis. The interplay of the ether linkage, the bromine atom, and the aldehyde group within the same molecule gives this compound its distinct reactivity and utility.

The synthesis of diaryl ethers can be achieved through various methods, with the Ullmann condensation being a classic approach. rsc.orgwikipedia.org This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). rsc.orgwikipedia.orgtandfonline.comorganic-chemistry.org Modern advancements have introduced palladium-catalyzed methods, such as the Buchwald-Hartwig amination, which can also be adapted for ether synthesis. rsc.org

Significance as a Precursor in Contemporary Organic Synthesis and Advanced Materials

The trifunctional nature of this compound makes it a highly valuable starting material in multi-step organic synthesis. The aldehyde group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups. The carbon-bromine bond provides a handle for cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the introduction of new carbon-carbon bonds.

This versatility has led to its use in the synthesis of a variety of complex molecules, including:

Pharmaceuticals: Diaryl ether structures are found in a number of biologically active compounds. The ability to modify the aldehyde and bromo functionalities of this compound makes it a useful building block in the development of new therapeutic agents. cymitquimica.commdpi.com For instance, related phenoxybenzaldehyde derivatives have been investigated for their potential as inhibitors of enzymes like phosphodiesterase IV (PDE IV), which is implicated in inflammatory diseases.

Agrochemicals: The structural motifs present in this compound are also relevant in the design of new pesticides and herbicides. cymitquimica.com

Advanced Materials: Diaryl ethers are known for their thermal and chemical stability, making them suitable for high-performance polymers. google.com The reactivity of this compound allows for its incorporation into polymer backbones, potentially leading to materials with enhanced properties such as flame retardancy and specific electronic characteristics. diva-portal.orgchemrxiv.org Research has explored the use of related compounds in the formulation of specialty polymers and resins.

Historical Development and Related Compound Research within the Phenoxybenzaldehyde Family

The study of diaryl ethers dates back to the early 20th century with the pioneering work of Fritz Ullmann, who developed the copper-catalyzed synthesis of these compounds. wikipedia.orgmdpi.com Since then, extensive research has been dedicated to improving the efficiency and scope of diaryl ether synthesis. rsc.orgtandfonline.comorganic-chemistry.orgacs.orgresearchgate.net

The phenoxybenzaldehyde family, to which this compound belongs, has been a subject of interest for its diverse applications. Research on various isomers and derivatives has been ongoing. For example, studies on m-phenoxybenzaldehyde have focused on optimizing its synthesis using copper catalysts. sioc-journal.cn Other research has explored the synthesis and antibacterial activity of related compounds like 3-methoxy-4-phenoxybenzaldehyde (B8639460) and 3-hydroxy-4-phenoxybenzaldehyde derivatives against Mycobacterium tuberculosis. nih.gov

Furthermore, the structural and electronic properties of phenoxybenzaldehyde derivatives have been investigated. For instance, the crystal structures of 4-(4-bromophenoxy)benzaldehyde (B1278569) and 4-(4-nitrophenoxy)benzaldehyde (B1598311) have been determined using X-ray powder diffraction data, revealing insights into their supramolecular assemblies. researchgate.net The identification of a p-phenoxybenzaldehyde derivative in bamboo shoots highlights the natural occurrence of this structural motif. nih.govacs.org

The continued exploration of the synthesis and reactivity of compounds like this compound and its relatives is crucial for advancing various fields, from medicinal chemistry to materials science.

Data Tables

Table 1: Physicochemical Properties of 4-(4-Bromophenoxy)benzaldehyde

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉BrO₂ | cymitquimica.comsigmaaldrich.com |

| Molecular Weight | 277.11 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 69-73 °C | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 69240-56-8 | sigmaaldrich.comsigmaaldrich.com |

Table 2: Spectroscopic Data for a Related Compound, 4-(4-Bromophenoxy)benzaldehyde

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 500 MHz) | δ 9.92 (s, 1H), 7.83-7.86 (m, 2H), 7.49-7.52 (m, 2H), 6.95-7.07 (m, 4H) | rsc.org |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 190.7, 162.6, 154.3, 133.1, 132.0, 131.6, 122.0, 117.7, 117.6 | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLSAAJEPBBHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306302 | |

| Record name | 3-(4-Bromophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65295-62-7 | |

| Record name | 3-(4-Bromophenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65295-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Bromophenoxy Benzaldehyde

Regioselective Bromination of m-Phenoxybenzaldehyde

The direct bromination of m-phenoxybenzaldehyde presents a straightforward approach to 3-(4-bromophenoxy)benzaldehyde. The key challenge in this method lies in controlling the regioselectivity of the electrophilic aromatic substitution to favor bromination on the phenoxy ring at the para position, avoiding substitution on the benzaldehyde (B42025) ring or at other positions.

Optimization of Brominating Agents and Reaction Conditions

The selection of the brominating agent and the reaction conditions are critical for achieving high selectivity and yield. A common method involves the use of elemental bromine (Br₂) as the brominating agent. google.com

A patented process describes the dropwise addition of bromine to a solution of m-phenoxybenzaldehyde in a halogenation-resistant solvent, such as methylene (B1212753) chloride, at a reduced temperature (e.g., 0°C). google.com The reaction is typically stirred for several hours to ensure complete conversion. The use of a solvent is preferred as it allows for better temperature control and can be carried out without the need for heating. google.com Upon completion, the reaction mixture can be washed with water and a reducing agent, like a dilute aqueous potassium sulfite (B76179) solution, to quench any unreacted bromine. google.com

While elemental bromine is effective, other brominating agents such as N-bromosuccinimide (NBS) are also widely used for regioselective brominations of activated aromatic compounds. mdpi.comresearchgate.net The reactivity and selectivity of NBS can be influenced by the choice of solvent and the presence of catalysts. mdpi.comresearchgate.net For instance, the use of NBS in acetonitrile (B52724) or with silica (B1680970) gel has been shown to afford high regioselectivity in the bromination of various aromatic substrates. mdpi.comresearchgate.net

Table 1: Exemplary Reaction Conditions for the Bromination of m-Phenoxybenzaldehyde

| Parameter | Condition | Source |

|---|---|---|

| Brominating Agent | Bromine (Br₂) | google.com |

| Substrate | m-Phenoxybenzaldehyde | google.com |

| Solvent | Methylene Chloride | google.com |

| Temperature | 0°C | google.com |

| Reaction Time | 3 hours (post-addition) | google.com |

| Work-up | Aqueous wash, followed by treatment with a reducing agent | google.com |

Catalytic Systems for Enhanced Regioselectivity (e.g., Lewis Acid Catalysis)

While the direct bromination of m-phenoxybenzaldehyde can proceed without a catalyst, the use of catalytic systems can enhance regioselectivity, particularly towards the desired para-substituted product. google.com Lewis acids are commonly employed as catalysts in electrophilic aromatic substitutions to polarize the halogenating agent, making it more electrophilic and potentially influencing the regiochemical outcome. nih.gov

Examples of Lewis acids that can be utilized in bromination reactions include metal halides such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). google.com In the context of brominating m-phenoxybenzaldehyde, the presence of such catalysts does not hinder the reaction and may contribute to improved selectivity. google.com The phenoxy group is an activating, ortho, para-directing group, while the aldehyde group is a deactivating, meta-directing group. The desired reaction is the bromination on the activated phenoxy-substituted ring. A judicious choice of catalyst can help to favor substitution on the more activated ring.

Furthermore, solid acid catalysts, such as zeolites, have demonstrated high para-selectivity in the electrophilic bromination of other substituted aromatic compounds. mdpi.comresearchgate.net The shape-selective nature of zeolites can sterically hinder the formation of the ortho-isomer, thereby favoring the para-product. While specific studies on the use of zeolites for the bromination of m-phenoxybenzaldehyde are not extensively detailed in the available literature, this approach represents a promising avenue for enhancing regioselectivity.

Mechanistic Investigations of the Electrophilic Aromatic Substitution Pathway

The bromination of m-phenoxybenzaldehyde proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The phenoxy group is an activating substituent, donating electron density to its attached aromatic ring via resonance, thereby making it more susceptible to electrophilic attack than the benzaldehyde ring, which is deactivated by the electron-withdrawing aldehyde group.

The generally accepted mechanism involves the following steps:

Generation of the electrophile: In the case of using elemental bromine with a Lewis acid catalyst (e.g., FeBr₃), the catalyst polarizes the Br-Br bond, creating a more potent electrophile, [Brδ⁺---Brδ⁻---FeBr₃].

Formation of the sigma complex (arenium ion): The π-electrons of the activated phenoxy-substituted ring attack the electrophilic bromine atom. This attack is favored at the ortho and para positions due to the resonance stabilization provided by the oxygen atom of the ether linkage. The formation of this resonance-stabilized carbocation, also known as a Wheland intermediate, is the rate-determining step.

Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.

The preference for para-substitution over ortho-substitution is often attributed to steric hindrance at the ortho positions, which are closer to the bulky ether linkage.

Construction of the Diaryl Ether Linkage to Form the this compound Scaffold

An alternative synthetic strategy involves the formation of the diaryl ether bond as a key step. This can be achieved through nucleophilic aromatic substitution (SNAr) or copper-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The SNAr reaction is a viable method for forming diaryl ethers, particularly when one of the aromatic rings is activated by an electron-withdrawing group. In the context of synthesizing this compound, this could theoretically be achieved by reacting a 3-halobenzaldehyde (where the halogen is a good leaving group, such as fluorine) with 4-bromophenol (B116583) in the presence of a base.

The general mechanism for an SNAr reaction involves:

Nucleophilic attack: The phenoxide, generated from the phenol (B47542) and a base, attacks the carbon atom bearing the leaving group on the activated aromatic ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Departure of the leaving group: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the diaryl ether.

For this specific synthesis, the electron-withdrawing aldehyde group at the meta position of the 3-halobenzaldehyde is not as strongly activating for SNAr as it would be in the ortho or para positions. However, under forcing reaction conditions (e.g., high temperatures and a strong base in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide), this reaction may still proceed.

Table 2: Hypothetical SNAr Reaction for the Synthesis of this compound

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Electrophile | 3-Fluorobenzaldehyde |

| Nucleophile | Phenoxide | 4-Bromophenoxide (from 4-Bromophenol) |

| Base | To generate the phenoxide | Potassium Carbonate, Sodium Hydride |

| Solvent | Polar aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (B87167) (DMSO) |

Copper-Catalyzed (Ullmann-type) Coupling Approaches

The Ullmann condensation, a copper-catalyzed reaction, is a classical and versatile method for the formation of diaryl ethers. organic-chemistry.org This approach typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.

For the synthesis of this compound, two primary Ullmann-type disconnections are possible:

Coupling of 3-hydroxybenzaldehyde (B18108) with a 1,4-dihalobenzene (e.g., 1-bromo-4-iodobenzene).

Coupling of a 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde) with 4-bromophenol.

A related patented process describes the synthesis of the parent compound, m-phenoxybenzaldehyde, by reacting m-bromobenzaldehyde with phenol under alkaline conditions. patsnap.com This demonstrates the feasibility of using a substituted benzaldehyde in an Ullmann-type reaction.

Modern advancements in Ullmann couplings often utilize ligands to improve the efficiency and lower the required reaction temperatures. The general catalytic cycle is thought to involve the formation of a copper-phenoxide species, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the diaryl ether and regenerate the active copper catalyst.

Table 3: Potential Reactants for Ullmann-type Synthesis of this compound

| Aryl Halide | Phenol | Catalyst | Base |

|---|---|---|---|

| 1-Bromo-4-iodobenzene | 3-Hydroxybenzaldehyde | Copper(I) salt (e.g., CuI) | Potassium Carbonate |

Functional Group Interconversion for Aldehyde Moiety Introduction

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the strategic installation of functional groups late in a synthetic sequence. For this compound, this typically involves the transformation of a more stable or accessible precursor, such as an alcohol, carboxylic acid derivative, or nitrile, into the aldehyde moiety.

The oxidation of the precursor alcohol, [3-(4-bromophenoxy)phenyl]methanol, is a direct and widely employed method for synthesizing this compound. The challenge lies in selecting an oxidizing agent that is mild enough to prevent over-oxidation to the corresponding carboxylic acid while ensuring a high yield. Several reagents and conditions have been developed for this selective transformation.

Chromium-Based Reagents: Pyridinium chlorochromate (PCC) is a well-established reagent for the selective oxidation of primary alcohols to aldehydes. google.comusp.br The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. usp.bruns.ac.id PCC offers the advantage of being a relatively mild oxidant that generally does not lead to over-oxidation to the carboxylic acid, provided that water is excluded from the reaction medium. usp.br The general reaction involves the addition of the alcohol to a suspension of PCC in the chosen solvent. uns.ac.id

DMSO-Activated Oxidations (Swern Oxidation): The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of the alcohol and a hindered base like triethylamine. orientjchem.orggoogle.com This method is known for its mild reaction conditions, typically conducted at low temperatures (e.g., -78 °C), which allows for excellent functional group tolerance and high yields of aldehydes. google.comuns.ac.id A drawback is the formation of the volatile and malodorous byproduct, dimethyl sulfide. google.com

Hypervalent Iodine Reagents (Dess-Martin Oxidation): The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes. organic-chemistry.orggoogle.com Key advantages of DMP include its operation at room temperature and neutral pH, short reaction times, and high yields. organic-chemistry.org The reaction is performed in solvents like dichloromethane. google.com While highly effective, the cost and potentially explosive nature of DMP can be a consideration for large-scale synthesis. organic-chemistry.org

A patent for the preparation of related 3-phenoxy-benzaldehydes describes the oxidation of 3-phenoxy-benzyl alcohols using oxygen in the presence of a platinum metal catalyst, achieving high conversions and selectivities. researchgate.net For instance, the oxidation of 3-phenoxy-benzyl alcohol yielded 3-phenoxy-benzaldehyde with a 93% yield and 94% selectivity. researchgate.net This catalytic approach represents a greener alternative to stoichiometric heavy-metal oxidants.

| Oxidation Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temp. | Good selectivity for aldehydes, stable reagent. google.comuns.ac.id | Chromium is toxic, stoichiometric reagent. |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C), CH₂Cl₂ | Very mild, high yields, wide functional group tolerance. orientjchem.orgasianpubs.org | Malodorous byproduct (DMS), requires cryogenic temperatures. google.com |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild, high yields, short reaction times, neutral pH. organic-chemistry.orggoogle.com | Expensive, potentially explosive. organic-chemistry.org |

| Catalytic Oxidation | O₂, Platinum metal catalyst | Aqueous alkali, 0-110 °C | High yield and selectivity, greener approach. researchgate.net | Requires specialized catalyst and pressure equipment. |

An alternative strategy for introducing the aldehyde functionality is through the partial reduction of a more oxidized precursor, such as a carboxylic acid derivative (e.g., acid chloride, ester) or a nitrile. This approach requires careful control of the reducing agent's reactivity to stop the reduction at the aldehyde stage.

Reduction of Nitriles: The conversion of 3-(4-bromophenoxy)benzonitrile (B3260457) to the corresponding aldehyde can be achieved using specific reducing agents.

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a powerful and sterically hindered reducing agent capable of reducing nitriles to imines at low temperatures. wikipedia.orgorganic-chemistry.org Upon aqueous workup, the intermediate imine is hydrolyzed to the aldehyde. wikipedia.org It is crucial to use only one equivalent of DIBAL-H and maintain a low temperature (typically -78 °C) to prevent further reduction to the amine. wikipedia.org

Stephen Aldehyde Synthesis: This classic named reaction involves the reduction of a nitrile with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). researchgate.netnih.gov This forms an aldiminium salt intermediate, which is then hydrolyzed with water to yield the aldehyde. researchgate.net The reaction is generally more efficient for aromatic nitriles. mdpi.com

While direct reduction to the aldehyde is preferred, a study on the related 3-(4-chlorophenoxy)benzonitrile demonstrated its reduction to the corresponding benzylamine (B48309) in 68% yield using lithium aluminium hydride (LAH), highlighting the reactivity of the nitrile group in this class of compounds. mdpi.com

Reduction of Carboxylic Acid Derivatives: The reduction of a 3-(4-bromophenoxy)benzoic acid derivative offers another pathway.

Rosenmund Reduction: This catalytic hydrogenation method specifically reduces acyl chlorides to aldehydes. The reaction employs a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄), which is often poisoned (e.g., with sulfur or quinoline) to prevent over-reduction of the aldehyde to an alcohol. nih.gov

| Precursor | Reduction Method | Key Reagents | Key Intermediate | Notes |

|---|---|---|---|---|

| Nitrile (R-CN) | DIBAL-H Reduction | Diisobutylaluminium Hydride (DIBAL-H) | Imine | Requires low temperature (-78 °C) and controlled stoichiometry. wikipedia.org |

| Nitrile (R-CN) | Stephen Aldehyde Synthesis | Tin(II) Chloride (SnCl₂), HCl | Aldiminium salt | More efficient for aromatic nitriles. researchgate.netmdpi.com |

| Acyl Chloride (R-COCl) | Rosenmund Reduction | H₂, Pd/BaSO₄ (poisoned) | - | Catalyst poisoning prevents over-reduction. nih.gov |

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its diaryl ether core can be made more sustainable through several approaches.

Catalytic Ullmann-type Reactions: The use of soluble copper catalysts, often with ligands, allows the reaction to proceed at lower temperatures and with lower catalyst loadings, improving the efficiency and environmental profile of the synthesis. researchgate.netsci-hub.se Recent advancements have explored the use of copper nanoparticles as recyclable catalysts. wikipedia.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate organic reactions, often leading to higher yields in shorter reaction times compared to conventional heating. uns.ac.idorganic-chemistry.org This can reduce energy consumption and minimize the formation of byproducts. Microwave-assisted Ullmann-type reactions and other coupling strategies are increasingly being explored for the synthesis of diaryl ethers. sci-hub.se

Solvent-Free and Alternative Solvents: Performing reactions under solvent-free conditions or in greener solvents like water can drastically reduce waste and environmental impact. mdma.ch Metal-free arylations of alcohols and phenols have been developed in water, offering an environmentally friendly pathway to ethers. mdpi.com

Sustainable Oxidation and Reduction Methods:

Catalytic Oxidation with Green Oxidants: As mentioned, using molecular oxygen or hydrogen peroxide as the terminal oxidant in catalytic systems is a much greener approach than using stoichiometric heavy-metal reagents like chromium compounds. mdma.chprepchem.com The only byproduct of H₂O₂ is water.

Phase-Transfer Catalysis (PTC): PTC can facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic), eliminating the need for expensive, and often hazardous, anhydrous or aprotic solvents. sci-hub.se This methodology can enhance reaction rates, improve yields, and simplify workup procedures in various synthetic steps, including oxidation and etherification. sci-hub.se

One patent describes a process for preparing 3-phenoxy-benzaldehyde which involves a condensation reaction to form the diaryl ether linkage catalyzed by copper compounds in N,N-dimethylformamide (DMF). google.com Another patent details the synthesis of m-(p-bromophenoxy)benzaldehyde by the direct bromination of m-phenoxybenzaldehyde, a process that, while effective, uses elemental bromine, a hazardous reagent. Greener alternatives to such bromination reactions are an active area of research.

Chemical Reactivity and Derivatization Pathways of 3 4 Bromophenoxy Benzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group in 3-(4-bromophenoxy)benzaldehyde is a versatile functional handle for numerous organic transformations. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the derivatization of this compound.

Condensation reactions are a cornerstone of synthetic organic chemistry, and the aldehyde functionality of this compound readily participates in such transformations. These reactions typically involve the reaction of the aldehyde with a nucleophile, often a carbanion or an amine, followed by the elimination of a small molecule, usually water.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound to form an α,β-unsaturated carbonyl compound. ijarsct.co.in In the context of this compound, this reaction is pivotal for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. ijarsct.co.in These compounds are valuable intermediates in the synthesis of flavonoids and other biologically active molecules. ijarsct.co.in

The reaction is typically carried out in the presence of an aqueous alkaline base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcohol solvent. ijarsct.co.inresearchgate.net The base deprotonates the α-carbon of an acetophenone (B1666503) derivative, generating an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable, conjugated chalcone (B49325). ijarsct.co.inrsc.org The reaction can be performed at room temperature or with gentle heating. ijarsct.co.inresearchgate.net Solvent-free methods, such as grinding the reactants with a solid base, have also been developed as a greener alternative. rsc.orgrjlbpcs.com

The general scheme for the Claisen-Schmidt condensation of this compound with a substituted acetophenone is as follows:

Table 1: Examples of Chalcones Derived from this compound via Claisen-Schmidt Condensation

| Reactant 1 (Aldehyde) | Reactant 2 (Ketone) | Product (Chalcone) |

| This compound | Acetophenone | 1-Phenyl-3-(3-(4-bromophenoxy)phenyl)prop-2-en-1-one |

| This compound | 4'-Methylacetophenone | 1-(p-Tolyl)-3-(3-(4-bromophenoxy)phenyl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(3-(4-bromophenoxy)phenyl)prop-2-en-1-one |

| This compound | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(3-(4-bromophenoxy)phenyl)prop-2-en-1-one |

This table is illustrative and shows potential products based on the general Claisen-Schmidt reaction.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst to form a new carbon-carbon double bond. thermofisher.compurechemistry.org Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons. purechemistry.orgsphinxsai.com

When this compound is subjected to Knoevenagel condensation conditions, it reacts with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate. sphinxsai.comacs.org The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. thermofisher.comsphinxsai.com The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water from the addition product yields the corresponding α,β-unsaturated product. purechemistry.org These products, such as benzylidenemalononitriles, are versatile intermediates for the synthesis of various heterocyclic compounds. nih.gov

The general scheme for the Knoevenagel condensation of this compound is depicted below:

Table 2: Potential Products from the Knoevenagel Condensation of this compound

| Reactant 1 (Aldehyde) | Reactant 2 (Active Methylene Compound) | Product |

| This compound | Malononitrile | 2-(3-(4-Bromophenoxy)benzylidene)malononitrile |

| This compound | Ethyl cyanoacetate | Ethyl 2-cyano-3-(3-(4-bromophenoxy)phenyl)acrylate |

| This compound | Diethyl malonate | Diethyl 2-(3-(4-bromophenoxy)benzylidene)malonate |

| This compound | Acetylacetone | 3-(3-(4-Bromophenoxy)benzylidene)pentane-2,4-dione |

This table illustrates potential products based on the general Knoevenagel condensation.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. jetir.org This condensation reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, forming a hemiaminal intermediate. mediresonline.org This intermediate then undergoes dehydration, typically under acidic or basic conditions or by azeotropic removal of water, to yield the stable imine product. jetir.orgmediresonline.org

A wide variety of primary amines, both aliphatic and aromatic, can be used to synthesize a diverse library of Schiff bases from this compound. These derivatives are of significant interest in coordination chemistry as ligands for metal complexes and in medicinal chemistry for their potential biological activities. jetir.orgsemanticscholar.org The synthesis is often straightforward, involving the mixing of equimolar amounts of the aldehyde and amine in a suitable solvent, such as ethanol (B145695), and refluxing the mixture. mediresonline.org

The general reaction for the formation of a Schiff base from this compound is shown below:

Table 3: Representative Imine (Schiff Base) Derivatives of this compound

| Reactant 1 (Aldehyde) | Reactant 2 (Primary Amine) | Product (Schiff Base) |

| This compound | Aniline | N-(3-(4-Bromophenoxy)benzylidene)aniline |

| This compound | 4-Methylaniline | N-(3-(4-Bromophenoxy)benzylidene)-4-methylaniline |

| This compound | 4-Methoxyaniline | N-(3-(4-Bromophenoxy)benzylidene)-4-methoxyaniline |

| This compound | 2-Aminophenol | 2-((3-(4-Bromophenoxy)benzylidene)amino)phenol |

This table provides examples of potential Schiff bases synthesized from this compound.

The derivatives of this compound, particularly the α,β-unsaturated systems formed from condensation reactions, are excellent substrates for cycloaddition reactions, leading to the formation of a wide array of heterocyclic rings. These reactions are crucial for building complex molecular scaffolds found in many natural products and pharmaceuticals.

Pyrimidines are a class of heterocyclic compounds that are components of nucleic acids and are found in many biologically active compounds. derpharmachemica.com A common route to pyrimidine (B1678525) derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine. derpharmachemica.comsemanticscholar.org

Chalcones derived from this compound serve as α,β-unsaturated ketone precursors for the synthesis of dihydropyrimidine (B8664642) derivatives through the Biginelli reaction or related cyclizations. wikipedia.orgnih.gov In a typical procedure, the chalcone is reacted with urea or thiourea in the presence of a base, such as potassium hydroxide in ethanol, and heated under reflux. semanticscholar.orgpharmascholars.com The reaction proceeds through a Michael addition of the N-C-N reagent to the chalcone, followed by intramolecular cyclization and dehydration to afford the pyrimidine or dihydropyrimidine ring. wikipedia.org

The general pathway for the synthesis of pyrimidine derivatives from a chalcone of this compound is as follows:

Table 4: Examples of Pyrimidine Derivatives Synthesized from Chalcones of this compound

| Chalcone Precursor | N-C-N Reagent | Product (Pyrimidine Derivative) |

| 1-Phenyl-3-(3-(4-bromophenoxy)phenyl)prop-2-en-1-one | Urea | 4-(3-(4-Bromophenoxy)phenyl)-6-phenylpyrimidin-2(1H)-one |

| 1-Phenyl-3-(3-(4-bromophenoxy)phenyl)prop-2-en-1-one | Thiourea | 4-(3-(4-Bromophenoxy)phenyl)-6-phenylpyrimidine-2(1H)-thione |

| 1-(p-Tolyl)-3-(3-(4-bromophenoxy)phenyl)prop-2-en-1-one | Guanidine | 4-(3-(4-Bromophenoxy)phenyl)-6-(p-tolyl)pyrimidin-2-amine |

| 1-(4-Methoxyphenyl)-3-(3-(4-bromophenoxy)phenyl)prop-2-en-1-one | Urea | 4-(3-(4-Bromophenoxy)phenyl)-6-(4-methoxyphenyl)pyrimidin-2(1H)-one |

This table illustrates potential pyrimidine derivatives based on the cyclization of chalcones.

Cycloaddition Reactions for Heterocyclic Ring Formation

Generation of Isoxazole (B147169) and Pyrazoline Scaffolds

The aldehyde functionality of this compound serves as a key precursor for the synthesis of important five-membered heterocyclic scaffolds such as isoxazoles and pyrazolines. The common pathway to these compounds involves an initial Claisen-Schmidt condensation to form an α,β-unsaturated ketone, known as a chalcone.

In this first step, this compound is treated with an appropriate acetophenone in the presence of a base, such as sodium or potassium hydroxide, to yield the corresponding chalcone intermediate. This intermediate is then subjected to cyclization reactions with different reagents to form the desired heterocycle.

Pyrazoline Synthesis: The reaction of the chalcone intermediate with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) or substituted hydrazines (e.g., phenylhydrazine) in a suitable solvent like ethanol leads to the formation of pyrazoline rings. libretexts.orgchemistrysteps.com The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable 2-pyrazoline (B94618) derivative. chemistrysteps.com

Isoxazole Synthesis: To generate the isoxazole scaffold, the chalcone intermediate is reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base like sodium acetate (B1210297) or potassium hydroxide. youtube.comdalalinstitute.com The reaction involves the formation of an oxime from the carbonyl group, followed by a Michael-type addition of the hydroxylamine nitrogen to the enone system and subsequent cyclization and dehydration to afford the 3,5-disubstituted isoxazole.

| Starting Material | Reagent | Product Scaffold |

| Chalcone of this compound | Hydrazine Hydrate | Pyrazoline |

| Chalcone of this compound | Hydroxylamine Hydrochloride | Isoxazole |

Formation of Benzodiazepine (B76468) Ring Systems

The synthesis of 1,5-benzodiazepine rings can be achieved using this compound as a starting component, typically through a condensation reaction with o-phenylenediamine (B120857) (OPDA). While the direct reaction of an aldehyde with OPDA often leads to benzimidazoles, the formation of the seven-membered benzodiazepine ring generally requires the presence of a second carbonyl component. total-synthesis.comlibretexts.org

A prevalent method involves a three-component reaction between an aromatic aldehyde, OPDA, and a ketone (e.g., acetone) or a β-ketoester (e.g., ethyl acetoacetate), often catalyzed by an acid. total-synthesis.combaranlab.org In this process, the more reactive aldehyde first condenses with one of the amino groups of OPDA, and the ketone subsequently reacts to facilitate the cyclization that forms the 1,5-diazepine ring system.

Alternatively, chalcones derived from this compound can serve as the α,β-unsaturated carbonyl component for the condensation with OPDA. libretexts.org This reaction, typically carried out in a solvent like ethanol with a catalyst such as piperidine, yields 2,4-disubstituted-2,3-dihydro-1H-1,5-benzodiazepines. libretexts.org

Derivatization to Oxadiazoles and Related Heterocycles

The aldehyde group of this compound is a versatile starting point for the synthesis of 1,3,4-oxadiazoles, a class of heterocycles with significant applications. The most common synthetic route involves a two-step process: the formation of an N-acylhydrazone intermediate followed by oxidative cyclization. chemistrysteps.comnih.gov

In the initial step, this compound is condensed with an acid hydrazide (R-CO-NHNH₂), such as benzohydrazide, in an acidic medium (e.g., acetic acid) or a solvent like ethanol. libretexts.org This reaction yields the corresponding N-acylhydrazone.

The subsequent step is an oxidative cyclization of the acylhydrazone to form the 1,3,4-oxadiazole (B1194373) ring. This transformation can be accomplished using a variety of dehydrating or oxidizing agents. libretexts.orgnih.gov Commonly employed reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or iodine in the presence of a mild oxidant like mercuric oxide. chemistrysteps.comwikipedia.org This process results in a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is derived from the starting aldehyde and the other from the acid hydrazide.

Organometallic Reactions Involving the Carbonyl Group

The electrophilic carbon of the aldehyde group in this compound is a prime target for nucleophilic attack by various organometallic reagents. These reactions are fundamental for forming new carbon-carbon bonds and converting the aldehyde into other functional groups, such as alcohols and alkenes.

Grignard and Organolithium Reactions: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that readily add to the carbonyl group. youtube.comtotal-synthesis.com The reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the aldehyde's carbonyl carbon. baranlab.orglumenlearning.com This addition breaks the C=O pi bond, forming a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. baranlab.orglumenlearning.com These reactions proceed with high chemoselectivity for the aldehyde, leaving the aryl bromide moiety intact.

Wittig Reaction: The Wittig reaction provides an efficient method for converting the aldehyde into an alkene. masterorganicchemistry.com This reaction employs a phosphorus ylide (a Wittig reagent, Ph₃P=CHR), which is typically generated by treating a phosphonium (B103445) salt with a strong base. libretexts.orgnih.gov The ylide attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate. youtube.com This intermediate rapidly decomposes to form the desired alkene and a highly stable triphenylphosphine (B44618) oxide, which drives the reaction to completion. libretexts.org The structure of the resulting alkene (E/Z stereochemistry) depends on the nature of the ylide used. masterorganicchemistry.com

| Organometallic Reagent | Reagent Type | Product Functional Group |

| R-MgX | Grignard Reagent | Secondary Alcohol |

| R-Li | Organolithium Reagent | Secondary Alcohol |

| Ph₃P=CHR | Wittig Reagent (Phosphorus Ylide) | Alkene |

Transformations Involving the Bromine Substituent on the Phenoxy Ring

The bromine atom on the phenoxy ring of this compound provides a second, highly valuable site for chemical modification. The C(sp²)–Br bond is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The aryl bromide moiety of this compound is an ideal electrophilic partner for these transformations, which typically tolerate the presence of the aldehyde group.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comacs.org This method is highly effective for forming new C-C bonds, converting the bromophenyl group into a biaryl system while preserving the aldehyde functionality. youtube.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene under basic conditions with a palladium catalyst. dalalinstitute.comyoutube.com This transformation results in the formation of a new C-C bond at an sp² carbon of the alkene, typically yielding a substituted stilbene-like structure. The reaction is highly regioselective and generally preserves the aldehyde. libretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. It is characteristically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. The Sonogashira coupling is a reliable method for synthesizing arylalkynes and is compatible with the aldehyde group.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. youtube.com This transformation effectively replaces the bromine atom with a substituted or unsubstituted amino group.

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |

| Suzuki-Miyaura | Boronic Acid/Ester | C(aryl)-C(aryl) | Biaryl |

| Heck | Alkene | C(aryl)-C(alkenyl) | Substituted Alkene |

| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) | Arylalkyne |

| Buchwald-Hartwig | Amine | C(aryl)-N | Arylamine |

Nucleophilic Aromatic Substitution on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. However, this reaction does not readily occur on typical aryl halides under standard conditions because the electron-rich nature of the aromatic ring repels incoming nucleophiles. lumenlearning.com

For the SNAr reaction to proceed efficiently via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (–NO₂) or cyano (–CN) group, positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are essential to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. libretexts.orgbaranlab.org

In the case of this compound, the brominated phenyl ring lacks the necessary activation for a standard SNAr reaction. The substituent para to the bromine is an ether oxygen, which is an electron-donating group by resonance and thus deactivates the ring toward nucleophilic attack. The rest of the molecule is too distant to provide the required ortho/para electronic stabilization. Consequently, direct displacement of the bromine atom by common nucleophiles (e.g., alkoxides, amines) through the addition-elimination SNAr pathway is not a feasible transformation for this compound under typical laboratory conditions. Alternative pathways, such as the benzyne (B1209423) mechanism, would require extremely harsh, strongly basic conditions that would likely be incompatible with the aldehyde functional group. chemistrysteps.com

Lithiation and Subsequent Reactions for Aryl Derivatization

Lithiation, a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, can be applied to this compound to achieve regioselective functionalization. The primary sites for lithiation on this molecule are the positions ortho to the phenoxy group on the benzaldehyde (B42025) ring and the positions ortho to the bromine atom on the other ring. The directing effect of these substituents plays a crucial role in determining the position of metalation.

While specific studies on the lithiation of this compound are not extensively documented, the principles of directed ortho-metalation (DoM) can be applied to predict its reactivity. The phenoxy group is a modest directing group, and lithiation would be expected to occur at the C2 and C4 positions of the benzaldehyde ring. However, the aldehyde group itself can react with organolithium reagents. Therefore, protection of the aldehyde, for instance as an acetal, is typically required before lithiation to prevent unwanted side reactions.

Following the protection of the aldehyde, treatment with a strong lithium base like n-butyllithium or sec-butyllithium (B1581126) at low temperatures would lead to the formation of an aryllithium intermediate. This highly reactive species can then be quenched with a variety of electrophiles to introduce new functional groups. For example, reaction with carbon dioxide followed by acidic workup would yield the corresponding carboxylic acid. Other electrophiles such as alkyl halides, aldehydes, ketones, and amides can also be employed to generate a wide range of derivatives. cardiff.ac.uk

An alternative approach involves bromine-lithium exchange on the brominated phenyl ring. This reaction is typically fast and occurs at low temperatures, offering a regioselective route to a different set of derivatives. The resulting aryllithium species can then be reacted with the same array of electrophiles to functionalize the formerly brominated ring.

Table 1: Potential Aryl Derivatization of this compound via Lithiation

| Lithiation Strategy | Electrophile (E) | Product Structure |

| ortho-Lithiation (aldehyde protected) | CO₂ | 2-Carboxy-3-(4-bromophenoxy)benzaldehyde derivative |

| ortho-Lithiation (aldehyde protected) | R-CHO | 2-(Hydroxyalkyl)-3-(4-bromophenoxy)benzaldehyde derivative |

| Bromine-Lithium Exchange | DMF | 3-(4-Formylphenoxy)benzaldehyde |

Reactivity of the Diaryl Ether Linkage under Diverse Conditions

The diaryl ether linkage is generally stable under many reaction conditions. However, it can be cleaved under specific and often harsh reductive or oxidative conditions. The stability of this bond in this compound is crucial for its use as a scaffold in multi-step syntheses.

Reductive cleavage of diaryl ethers can be achieved using strong reducing agents. For instance, treatment with sodium in liquid ammonia (B1221849) (Birch reduction) can lead to the cleavage of the C-O bond. More contemporary methods may employ transition metal catalysis. The regioselectivity of the cleavage can be influenced by the electronic nature of the substituents on the aromatic rings. In the case of this compound, the presence of the electron-withdrawing aldehyde and the bromine atom will influence the bond's susceptibility to cleavage.

While specific data on the cleavage of this compound is limited, studies on the related compound 3-phenoxybenzaldehyde (B142659) have shown that the diaryl ether bond can be a site of metabolic cleavage in biological systems. This suggests that under certain enzymatic or biomimetic conditions, the ether linkage can be broken.

It is important to note that under many standard synthetic transformations, such as the reduction of the aldehyde to an alcohol using sodium borohydride (B1222165) (NaBH₄), the diaryl ether linkage is expected to remain intact. youtube.com This selective reactivity allows for the modification of the aldehyde group without disturbing the core diaryl ether structure.

Multi-Component Reaction (MCR) Strategies Employing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. The aldehyde functionality of this compound makes it an ideal candidate for several well-known MCRs, such as the Ugi and Passerini reactions. wikipedia.orgwikipedia.org These reactions are powerful tools for the rapid generation of molecular diversity and the synthesis of complex, drug-like molecules. nih.govnih.gov

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgchemistnotes.com Employing this compound in a Passerini reaction would allow for the incorporation of its diaryl ether scaffold into a peptidomimetic structure. The reaction is typically performed in aprotic solvents and proceeds through a concerted or ionic mechanism depending on the reaction conditions. chemistnotes.com

Table 2: Representative Passerini Reaction with this compound

| Reactant 1 | Reactant 2 (Carboxylic Acid) | Reactant 3 (Isocyanide) | Product Type |

| This compound | Acetic Acid | tert-Butyl isocyanide | α-Acyloxy amide |

The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org This reaction generates α-aminoacyl amide derivatives and is renowned for its high atom economy and the structural complexity of its products. The use of this compound as the aldehyde component in an Ugi reaction would lead to the formation of complex molecules bearing the 3-(4-bromophenoxy)phenyl moiety. sciepub.comresearchgate.net

Table 3: Representative Ugi Reaction with this compound

| Reactant 1 | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Product Type |

| This compound | Aniline | Acetic Acid | tert-Butyl isocyanide | α-Aminoacyl amide |

The products of these MCRs can serve as scaffolds for the synthesis of various heterocyclic compounds through subsequent intramolecular reactions. nih.govnih.gov The versatility of the Ugi and Passerini reactions, combined with the structural features of this compound, provides a powerful platform for the discovery of new chemical entities.

Advanced Spectroscopic and Structural Characterization of 3 4 Bromophenoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-(4-Bromophenoxy)benzaldehyde, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton and the protons on the two separate aromatic rings. The chemical shifts (δ) are influenced by the electronic effects of the substituents—the electron-withdrawing aldehyde group and bromine atom, and the electron-donating ether linkage.

The aldehyde proton (CHO) is anticipated to be the most deshielded, appearing as a singlet in the downfield region, typically around δ 9.9-10.0 ppm. The protons on the benzaldehyde (B42025) ring (Ring A) and the bromophenoxy ring (Ring B) will resonate in the aromatic region (δ 7.0-8.0 ppm).

The protons on Ring B, adjacent to the bromine atom, are expected to appear as a doublet, as are the protons adjacent to the ether linkage, creating a characteristic AA'BB' system. The protons on Ring A will show more complex splitting patterns due to their meta and ortho relationships with the aldehyde and phenoxy groups. Coupling constants (J), typically in the range of 2-9 Hz for aromatic protons, are crucial for determining the spatial relationship between neighboring protons. For instance, ortho-coupled protons generally exhibit larger coupling constants (7-9 Hz) compared to meta-coupled protons (2-3 Hz).

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 9.95 | s (singlet) | - |

| H-2 | 7.55 | s (singlet) | - |

| H-4 | 7.35 | d (doublet) | ~7.5 |

| H-5 | 7.50 | t (triplet) | ~7.8 |

| H-6 | 7.70 | d (doublet) | ~7.8 |

| H-2', H-6' | 7.05 | d (doublet) | ~8.8 |

| H-3', H-5' | 7.58 | d (doublet) | ~8.8 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of δ 190-195 ppm. The aromatic carbons will resonate between δ 115-160 ppm. The carbon atom attached to the bromine (C-4') will be shifted to a lower field compared to the other carbons on that ring, while the carbons attached to the ether oxygen (C-3 and C-1') will also be significantly deshielded.

DEPT experiments are vital for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. In a DEPT-135 experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent in DEPT spectra. This technique is instrumental in confirming the assignment of the various carbon signals in the aromatic regions of this compound.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| CHO | 192.0 | Positive |

| C-1 | 137.5 | Absent |

| C-2 | 123.0 | Positive |

| C-3 | 157.0 | Absent |

| C-4 | 119.0 | Positive |

| C-5 | 130.5 | Positive |

| C-6 | 125.0 | Positive |

| C-1' | 155.0 | Absent |

| C-2', C-6' | 122.0 | Positive |

| C-3', C-5' | 133.0 | Positive |

| C-4' | 118.0 | Absent |

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, which is invaluable for tracing the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a proton signal to the signal of the carbon it is attached to, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for identifying quaternary carbons and for linking the different fragments of the molecule, such as connecting the protons on one ring to the carbons of the other through the ether linkage.

Together, these 2D NMR experiments provide an unambiguous and complete structural assignment of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and information about the functional groups present.

The IR and Raman spectra of this compound are expected to show characteristic bands for the aldehyde, ether, and bromo-aromatic moieties. orientjchem.org

Aldehyde Group : A strong, sharp absorption band for the C=O stretching vibration is expected around 1700 cm⁻¹ in the IR spectrum. The C-H stretch of the aldehyde group typically appears as two weak bands between 2700 and 2900 cm⁻¹.

Ether Linkage : The asymmetric C-O-C stretching of the diaryl ether will produce a strong band in the IR spectrum, typically in the 1200-1250 cm⁻¹ region. The symmetric stretch is often weaker and appears in the Raman spectrum.

Aromatic Rings : C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) rings.

C-Br Bond : The C-Br stretching vibration is expected to appear as a strong band in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aldehyde C-H Stretch | 2900-2700 | Weak |

| C=O Stretch (Aldehyde) | 1710-1690 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1250-1200 | Strong |

| C-Br Stretch | 600-500 | Strong |

Compound Index

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily shaped by the presence of multiple chromophores: the benzaldehyde ring, the bromophenyl ring, and the carbonyl group. These structural features contain π-electrons and non-bonding (n) electrons, which can be excited by UV-Vis radiation.

Analysis of Electronic Transitions and Chromophoric Behavior

The electronic spectrum of this compound is characterized by absorption bands arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The principal transitions observed for this molecule are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε). In this compound, the conjugated systems of the two aromatic rings and the carbonyl group give rise to intense π → π* absorption bands. Molecules with extended π systems, like this diaryl ether, often show absorption at longer wavelengths. libretexts.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the ether and carbonyl oxygen atoms, to a π* antibonding orbital of the carbonyl group. youtube.com These transitions are typically of much lower intensity (small ε) compared to π → π* transitions and are characteristically observed in molecules containing heteroatoms with lone pairs. youtube.comshu.ac.uk

The combination of these chromophores results in a complex absorption spectrum. The ether linkage between the two aromatic rings can facilitate electronic communication, potentially leading to absorption bands that are red-shifted (moved to longer wavelengths) compared to the individual, unsubstituted chromophores.

| Expected Electronic Transition | Associated Chromophore(s) | Relative Intensity |

| π → π | Aromatic Rings (Benzaldehyde, Bromophenyl) | High |

| π → π | Carbonyl Group (C=O) | Medium-High |

| n → π* | Carbonyl Group (C=O) | Low |

Solvent Effects on Absorption Maxima (Solvatochromism)

Solvatochromism refers to the shift in the position of an absorption band upon a change in the polarity of the solvent. This phenomenon can provide valuable information about the nature of the electronic transition.

n → π Transitions:* The absorption bands corresponding to n → π* transitions typically exhibit a hypsochromic shift (blue shift, to shorter wavelengths) as the polarity of the solvent increases. shu.ac.uk This is because polar solvents can stabilize the non-bonding orbitals of the ground state through interactions like hydrogen bonding, thus increasing the energy gap for the transition. shu.ac.uk

π → π Transitions:* Conversely, the bands for π → π* transitions often show a bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity. This occurs because the excited state of a π → π* transition is generally more polar than the ground state and is therefore more stabilized by polar solvents, which reduces the transition energy. shu.ac.uk

Studying the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, ethanol (B145695), water) would allow for the differentiation between the n → π* and π → π* absorption bands based on the direction of their shifts.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern. For this compound (molecular formula: C₁₃H₉BrO₂), the molecular ion peak (M⁺) would confirm its molecular weight.

The presence of a bromine atom is a key diagnostic feature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. whitman.edu This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M⁺) and another at two mass units higher for the molecule containing ⁸¹Br (M+2)⁺.

The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways characteristic of aromatic aldehydes and diaryl ethers. libretexts.orgdocbrown.info Cleavage of bonds adjacent to the carbonyl group and the ether linkage are common fragmentation routes.

Key expected fragmentation patterns include:

Loss of a hydrogen radical (H•): A peak at [M-1]⁺ is common for aldehydes. docbrown.infomiamioh.edu

Loss of the formyl radical (•CHO): A peak at [M-29]⁺ results from the cleavage of the C-CHO bond. docbrown.infomiamioh.edu

Cleavage of the ether bond: Scission of the C-O-C ether linkage can lead to fragments corresponding to the bromophenoxy and benzaldehyde moieties.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

| 276/278 | [C₁₃H₉BrO₂]⁺ | Molecular Ion Peak (M⁺, M+2) |

| 275/277 | [C₁₃H₈BrO₂]⁺ | Loss of H• from the aldehyde group |

| 247/249 | [C₁₂H₈BrO]⁺ | Loss of the •CHO radical |

| 199 | [C₇H₅O₂]⁺ | Fragment from ether bond cleavage |

| 171/173 | [C₆H₄BrO]⁺ | Bromophenoxy radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation from benzaldehyde moiety |

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Packing

X-ray diffraction crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While specific crystallographic data for this compound is not widely published, analysis of related benzaldehyde and diaryl ether structures allows for a detailed prediction of its molecular conformation and crystal packing. rsc.orgresearchgate.net

In the solid state, the crystal packing would be governed by a variety of non-covalent intermolecular interactions. These interactions dictate the supramolecular architecture and influence the material's physical properties. For this compound, the following interactions are expected to be significant:

C–H⋯O Hydrogen Bonds: Weak hydrogen bonds involving the aldehyde oxygen atom as an acceptor and aromatic C-H groups as donors are common in the crystal packing of benzaldehyde derivatives. rsc.org

π–π Stacking: Face-to-face or offset stacking interactions between the electron-rich aromatic rings contribute significantly to the crystal stability.

Halogen Bonding: The bromine atom can act as a Lewis acid, forming directional interactions (C–Br⋯O or C–Br⋯π) with Lewis basic sites on neighboring molecules, such as the carbonyl oxygen or the π-system of an aromatic ring. rsc.org

These combined interactions would likely lead to the formation of complex, multi-dimensional supramolecular networks in the crystal lattice. rsc.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC-MS, HPLC)

Chromatographic techniques are indispensable for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Purity Assessment: In GC, the sample is vaporized and passed through a column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. A pure sample of this compound would ideally show a single peak in the gas chromatogram. researchgate.net The presence of other peaks would indicate impurities, such as unreacted starting materials (e.g., 3-hydroxybenzaldehyde (B18108), 1-bromo-4-fluorobenzene) or byproducts.

Reaction Monitoring: Aliquots can be taken from a reaction mixture over time and analyzed by GC-MS to track the disappearance of starting materials and the appearance of the desired product, allowing for the optimization of reaction conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase.

Purity Assessment: HPLC, particularly reverse-phase HPLC, is effective for separating aromatic compounds. It can be used to determine the purity of this compound with high accuracy. researchgate.net A UV detector is typically used, set to a wavelength where the compound absorbs strongly.

Preparative Chromatography: HPLC can also be used on a larger scale to purify the compound, separating it from closely related impurities that may be difficult to remove by other methods like recrystallization.

| Chromatographic Method | Principle of Separation | Application for this compound |

| GC-MS | Volatility and interaction with stationary phase | Purity analysis, identification of volatile impurities, reaction monitoring. rsc.orgrasayanjournal.co.in |

| HPLC | Partitioning between mobile and stationary phases | High-precision purity determination, quantification, preparative purification. researchgate.net |

Computational Chemistry and Theoretical Studies of 3 4 Bromophenoxy Benzaldehyde

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. researchgate.net Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the electron density, which simplifies the calculations significantly without a major loss of accuracy. For a molecule like 3-(4-Bromophenoxy)benzaldehyde, DFT is instrumental in performing geometry optimization.

The optimization process systematically alters the positions of the atoms in the molecule, calculating the total energy at each step, until a minimum energy conformation is found. researchgate.net This lowest-energy structure corresponds to the most stable arrangement of the atoms. Common combinations of functionals and basis sets, such as B3LYP/6-311+G(d,p), are frequently employed for such calculations on substituted benzene (B151609) derivatives, providing a reliable balance between accuracy and computational cost. researchgate.net The resulting optimized geometry is the basis for calculating other molecular properties.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data as parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic structure calculations. acs.org

These methods are generally more computationally demanding than DFT but can offer a more precise description of electron correlation effects. For a molecule like this compound, ab initio calculations could be used to refine the geometry obtained from DFT or to calculate excited-state properties with high accuracy, providing a benchmark for other computational methods. acs.org

Detailed Molecular Geometry and Conformational Landscape Analysis

The precise three-dimensional arrangement of atoms and the molecule's flexibility are crucial for its chemical behavior.

Computational methods like DFT can predict the specific geometric parameters of this compound. While specific computational studies for this exact molecule are not publicly available, the expected values for its key structural features can be estimated based on calculations performed on its constituent parts, such as benzaldehyde (B42025) and bromobenzene. acs.orguwosh.edu The tables below present typical calculated values for the principal bond lengths, bond angles, and dihedral angles that define the molecule's structure.

Table 1: Predicted Bond Lengths for this compound Note: These are representative values based on similar calculated structures, not specific results for the title compound.

| Bond | Atom 1 | Atom 2 | Typical Calculated Length (Å) |

|---|---|---|---|

| C-Br | C (of bromophenyl) | Br | 1.91 |

| C=O | C (of aldehyde) | O | 1.21 |

| C-O (ether) | C (of benzaldehyde ring) | O | 1.37 |

| C-O (ether) | C (of bromophenyl ring) | O | 1.40 |

| C-C (aromatic) | C | C | 1.39 - 1.41 |

| C-C (exocyclic) | C (of benzaldehyde ring) | C (of aldehyde) | 1.48 |

Table 2: Predicted Bond Angles for this compound Note: These are representative values based on similar calculated structures, not specific results for the title compound.

| Angle | Atom 1 | Atom 2 | Atom 3 | Typical Calculated Angle (°) |

|---|---|---|---|---|

| C-O-C | C (ring) | O (ether) | C (ring) | 118 - 120 |

| C-C=O | C (ring) | C (aldehyde) | O | 124 |

| C-C-H | C (ring) | C (aldehyde) | H | 116 |

| C-C-Br | C (ring) | C (ring) | Br | 119 - 121 |

This compound is not a rigid molecule. Rotation can occur around the single bonds, particularly the two C-O ether bonds. This rotation gives rise to different spatial arrangements called conformers or rotational isomers (rotamers).

Computational chemistry can be used to explore the molecule's conformational landscape by calculating the energy as a function of the dihedral angles (torsional angles) that define the orientation of the two phenyl rings relative to the central ether oxygen. The energy difference between the most stable (lowest energy) and least stable (highest energy) conformers during this rotation is known as the torsional barrier or rotational barrier. acs.org For this compound, the key dihedral angles would be C-C-O-C and C-O-C-C. Understanding these barriers is essential for predicting the molecule's dominant shape and flexibility in different environments.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in molecular orbitals determines a molecule's reactivity. Computational chemistry provides several descriptors to quantify this.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO's energy relates to its ability to accept electrons (its electron affinity). nih.govnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Another useful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the aldehyde's hydrogen atom.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Orbital Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. taylorandfrancis.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap generally suggests higher reactivity and lower stability. nih.gov

A computational study on this compound would involve calculating the energies of its HOMO and LUMO. The analysis would also map the spatial distribution of these orbitals across the molecule. This would reveal which parts of the molecule are electron-rich (HOMO localization) and which are electron-poor (LUMO localization), thereby identifying the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound Specific calculated values for this compound are not available in the searched literature. The table below is a template for what such data would include.

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Data not available | Correlates with chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. rasayanjournal.co.in The MEP map displays different potential values on the electron density surface using a color spectrum. Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.